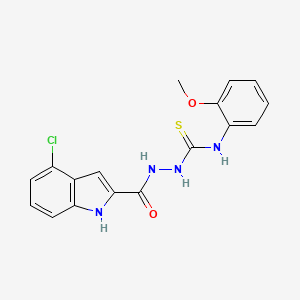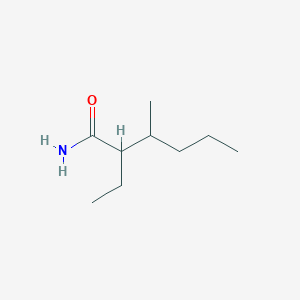
2-Ethyl-3-methylhexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-methylhexanamide is an organic compound with the molecular formula C9H19NO It is a derivative of hexanamide, characterized by the presence of ethyl and methyl substituents on the hexane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methylhexanamide typically involves the reaction of 2-ethyl-3-methylhexanoic acid with an amine source, such as methylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), which facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-Ethyl-3-methylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
科学研究应用
2-Ethyl-3-methylhexanamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-Ethyl-3-methylhexanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
相似化合物的比较
Similar Compounds
2-Ethylhexanamide: Lacks the methyl substituent, leading to different chemical and physical properties.
3-Methylhexanamide: Lacks the ethyl substituent, resulting in variations in reactivity and applications.
Hexanamide: The parent compound without any substituents, serving as a baseline for comparison.
Uniqueness
2-Ethyl-3-methylhexanamide is unique due to the presence of both ethyl and methyl substituents, which influence its reactivity, solubility, and potential applications. These structural features make it distinct from other similar compounds and contribute to its specific properties and uses.
属性
CAS 编号 |
74581-93-4 |
|---|---|
分子式 |
C9H19NO |
分子量 |
157.25 g/mol |
IUPAC 名称 |
2-ethyl-3-methylhexanamide |
InChI |
InChI=1S/C9H19NO/c1-4-6-7(3)8(5-2)9(10)11/h7-8H,4-6H2,1-3H3,(H2,10,11) |
InChI 键 |
OZQQAYJSMZGTSG-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C(CC)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)


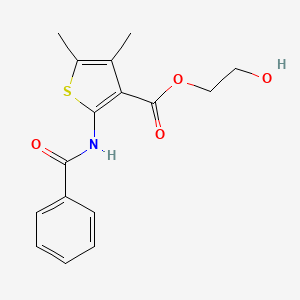
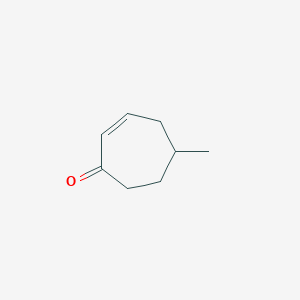
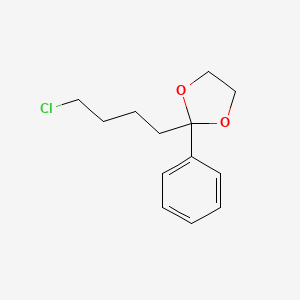
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
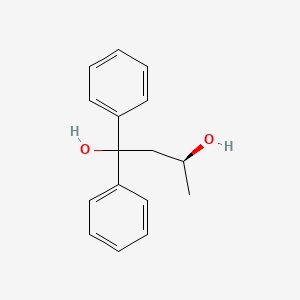
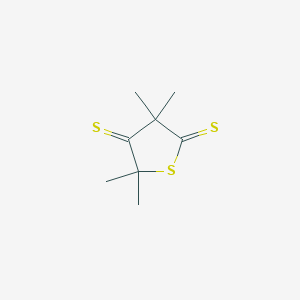
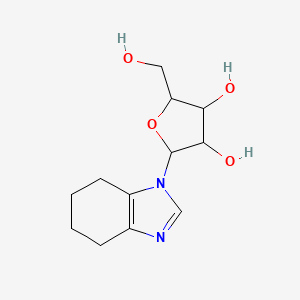
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
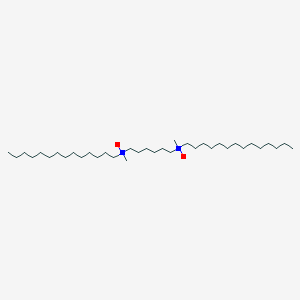
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
